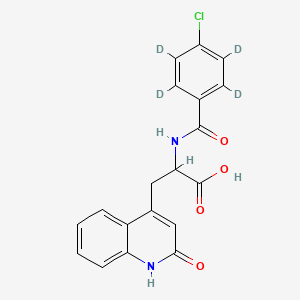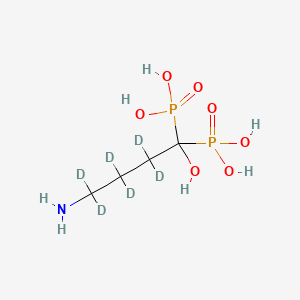
Alendronic Acid-d6 (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alendronic Acid-d6 (Major) is a deuterated form of alendronic acid, a bisphosphonate medication primarily used to treat and prevent osteoporosis and other bone diseases. The deuterium atoms replace the hydrogen atoms in the molecule, which can provide insights into the pharmacokinetics and metabolic pathways of the compound.
Mechanism of Action
Target of Action
Alendronic Acid-d6, also known as Alendronic acid, is a bisphosphonate drug that primarily targets osteoclasts . Osteoclasts are cells that break down bone tissue, a process known as bone resorption. By targeting osteoclasts, Alendronic Acid-d6 plays a crucial role in maintaining bone health .
Mode of Action
Alendronic Acid-d6 works by inhibiting the activity of osteoclasts or their precursors . This inhibition decreases the rate of bone resorption, leading to an indirect increase in bone mineral density . The compound’s interaction with its targets results in a significant reduction in the breakdown of bone tissue .
Biochemical Pathways
The primary biochemical pathway affected by Alendronic Acid-d6 is the bone resorption process. By inhibiting osteoclast activity, the compound disrupts the normal cycle of bone remodeling, where old bone is broken down by osteoclasts and new bone is formed by osteoblasts . This disruption leads to a net increase in bone mass, beneficial in conditions like osteoporosis and Paget’s disease .
Pharmacokinetics
Alendronic Acid-d6 exhibits unique pharmacokinetic properties. It has a very low oral bioavailability, about 0.6% . After administration, it distributes into soft tissue and bone or is excreted in the urine . Its elimination half-life is quite long, approximately 126 months, reflecting its strong affinity for bone tissue .
Result of Action
The primary result of Alendronic Acid-d6’s action is a decrease in bone resorption, leading to an increase in bone mineral density . This can help prevent bone fractures in individuals with osteoporosis and can reduce bone pain and other symptoms in individuals with Paget’s disease .
Action Environment
The action of Alendronic Acid-d6 can be influenced by various environmental factors. For instance, food intake can substantially reduce the bioavailability of the drug . Therefore, it is often recommended to take the medication on an empty stomach . Additionally, the drug’s efficacy can be enhanced by lifestyle changes such as adequate intake of calcium and vitamin D, regular weight-bearing exercise, and avoidance of tobacco and excessive alcohol .
Biochemical Analysis
Biochemical Properties
Alendronic Acid-d6 works by binding to bone surfaces and inhibiting bone resorption by osteoclasts . This inhibition is possibly achieved through the disruption of the mevalonate pathway . The compound interacts with enzymes and proteins involved in bone resorption, particularly osteoclasts .
Cellular Effects
Alendronic Acid-d6 has a significant impact on various types of cells, especially bone cells. It decreases the activity of osteoclasts, the cells responsible for bone resorption . This influences cell function and can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Alendronic Acid-d6 involves its binding to bone hydroxyapatite . This binding inhibits osteoclastic bone resorption, which is the breakdown of bone tissue by osteoclasts . This inhibition can lead to changes in gene expression and enzyme activity within these cells .
Temporal Effects in Laboratory Settings
In laboratory settings, Alendronic Acid-d6 demonstrates a dose-dependent inhibition of skeletal resorption, which can be tracked with biochemical markers . This effect reaches a plateau and is slowly reversible upon discontinuation of the drug . The compound’s stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of Alendronic Acid-d6 vary with different dosages . For instance, dogs administered with 0.5-1 mg/kg of Alendronic Acid-d6 showed relief from bone pain and hypercalcemia .
Metabolic Pathways
Alendronic Acid-d6 is not metabolized in the body . After administration, it is cleared from the plasma by uptake into bone and elimination via renal excretion . This process reflects the underlying rate of turnover of the skeleton .
Transport and Distribution
After administration, Alendronic Acid-d6 distributes into soft tissue and bone or is excreted in the urine . Its transport and distribution within cells and tissues are influenced by its binding to bone hydroxyapatite .
Subcellular Localization
The subcellular localization of Alendronic Acid-d6 is primarily at the bone surfaces where it binds and exerts its effects . Its activity and function are influenced by its localization, with its primary role being the inhibition of osteoclastic bone resorption .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alendronic Acid-d6 (Major) involves the incorporation of deuterium atoms into the alendronic acid molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with a deuterated precursor and carry out the necessary chemical transformations to obtain the final product.
Industrial Production Methods
Industrial production of Alendronic Acid-d6 (Major) typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The production may also involve purification steps such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Alendronic Acid-d6 (Major) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups in the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Alendronic Acid-d6 (Major) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of bisphosphonates.
Biology: Helps in understanding the metabolic pathways and biological effects of bisphosphonates.
Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of bisphosphonates.
Industry: Employed in the development of new bisphosphonate drugs and formulations.
Comparison with Similar Compounds
Similar Compounds
Zoledronic Acid: Another bisphosphonate used to treat bone diseases.
Ibandronic Acid: Used for the treatment of osteoporosis.
Risedronic Acid: Another bisphosphonate with similar applications.
Uniqueness
Alendronic Acid-d6 (Major) is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research and drug development.
Properties
IUPAC Name |
(4-amino-2,2,3,3,4,4-hexadeuterio-1-hydroxy-1-phosphonobutyl)phosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H13NO7P2/c5-3-1-2-4(6,13(7,8)9)14(10,11)12/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12)/i1D2,2D2,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSPWJRAVKPPFI-NMFSSPJFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C(O)(P(=O)(O)O)P(=O)(O)O)C([2H])([2H])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13NO7P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

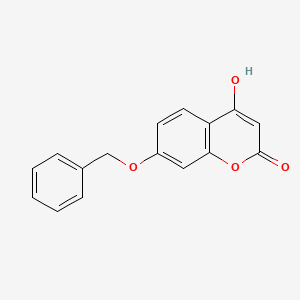


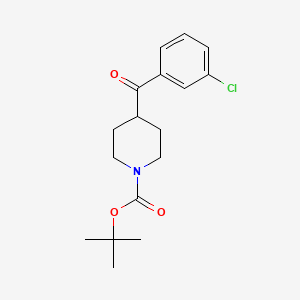
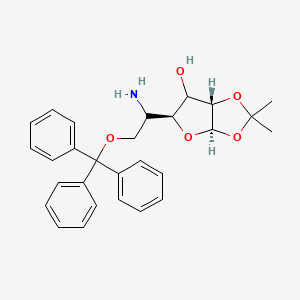

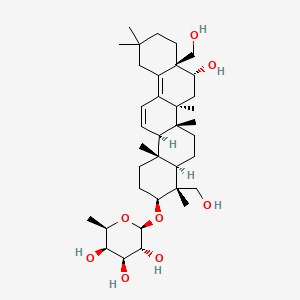
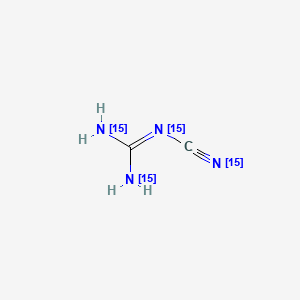
![(Z)-N-[[dimethyl(phenyl)silyl]methoxy]-2-phenylethanimine](/img/structure/B562669.png)

